molecular formula C17H17NO4S B2390047 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid CAS No. 731797-76-5

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2390047
CAS No.: 731797-76-5
M. Wt: 331.39
InChI Key: YNMDTZTUYCWFAX-UHFFFAOYSA-N
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Description

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (CAS 731797-76-5) is a sulfamoyl benzoic acid (SBA) derivative of interest in biochemical and pharmacological research. This compound is identified as a potent and specific non-lipid agonist for the Lysophosphatidic Acid receptor 2 (LPA2) GPCR, demonstrating potential for research into cellular processes such as apoptosis regulation, DNA repair, and cell regeneration . With a molecular formula of C17H17NO4S and a molecular weight of 331.39 g/mol, it is supplied as a high-purity compound for research applications . The LPA2 receptor is a known mediator of antiapoptotic and mucosal barrier-protective effects, making this agonist a valuable tool for studying radiation injury, the hematopoietic radiation syndrome, and related therapeutic pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11,16,18H,4,6,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDTZTUYCWFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731797-76-5
Record name 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid
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Preparation Methods

Reaction Conditions and Mechanism

In a representative protocol, 4-chlorobenzoic acid is treated with excess chlorosulfonic acid at elevated temperatures (140–150°C) for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid group directs chlorosulfonation to the meta position. The resulting intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid , is isolated by quenching the reaction mixture in ice-water, followed by filtration and recrystallization.

Key Parameters :

  • Temperature : 140–150°C
  • Reagent Ratio : 1:3.5 (benzoic acid to chlorosulfonic acid)
  • Workup : Precipitation in ice-water, filtration, and ether extraction.

Amination of Chlorosulfonyl Intermediates

The chlorosulfonyl group is subsequently converted to a sulfamoyl group via nucleophilic substitution with 1,2,3,4-tetrahydronaphthalen-1-amine .

Amination Protocol

A chilled mixture of 4-chloro-3-(chlorosulfonyl)benzoic acid and 1,2,3,4-tetrahydronaphthalen-1-amine is stirred in a polar solvent (e.g., methanol or aqueous ethanol) at 15–30°C for 2–4 hours. The reaction is driven by the amine’s nucleophilicity attacking the electrophilic sulfur atom in the chlorosulfonyl group.

Example Procedure :

  • Dissolve 30 g of 4-chloro-3-(chlorosulfonyl)benzoic acid in 100 mL methanol.
  • Add 35 mL of a 72% aqueous solution of 1,2,3,4-tetrahydronaphthalen-1-amine dropwise at 0–5°C.
  • Stir at room temperature for 4 hours, then heat at 40°C to remove excess amine.
  • Acidify with acetic acid (pH ≈ 6) to precipitate 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid .

Yield Optimization :

  • Solvent Choice : Aqueous alcohols (e.g., 20% ethanol) improve solubility and reaction homogeneity.
  • Stoichiometry : A 3:1 molar excess of amine ensures complete substitution.

Activation of Carboxylic Acid to Acyl Chloride

To facilitate subsequent derivatization or purification, the carboxylic acid group is often converted to an acyl chloride.

Thionyl Chloride Method

4-Chloro-3-sulfamoylbenzoic acid is refluxed with excess thionyl chloride (SOCl₂) for 3–4 hours. The reaction produces 4-chloro-3-sulfamoylbenzoyl chloride , which is isolated by distilling off excess SOCl₂ under reduced pressure.

Critical Considerations :

  • Reaction Time : Prolonged reflux (≥3 hours) ensures complete conversion.
  • Purification : Residual SOCl₂ is removed via distillation, leaving the acyl chloride as a crystalline solid.

Purification and Characterization

Recrystallization

Crude product is recrystallized from aqueous ethanol (20–30% v/v) to yield pure crystals. For example, 4-chloro-3-(ethylsulfamoyl)-N-ethylbenzamide is recrystallized from 20% aqueous ethanol, achieving a melting point of 86–88°C.

Spectroscopic Validation

  • ¹H NMR : A singlet at δ 11.0–11.2 ppm confirms the carboxylic acid proton.
  • ¹³C NMR : Signals at 168–170 ppm (carboxylic acid) and 119–120 ppm (sulfamoyl carbon).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 563.2 for analogous compounds).

Challenges and Mitigation Strategies

  • Regioselectivity : Chlorosulfonation must occur at the meta position. Electron-withdrawing groups (e.g., Cl, COOH) direct substitution accurately.
  • Amine Availability : 1,2,3,4-Tetrahydronaphthalen-1-amine may require custom synthesis, increasing complexity.
  • Side Reactions : Excess chlorosulfonic acid must be decomposed carefully to avoid sulfone byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Amination 65–70 ≥95 Single-step, high regioselectivity
Acyl Chloride Route 75–80 ≥98 Enables further derivatization

Chemical Reactions Analysis

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Sulfamoyl Benzoic Acid Analogues: Substituent Effects on Binding Affinity

Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid):

  • Structural Feature: Replaces the tetralin group with a benzo[de]isoquinolin-1,3-dione-linked propyl chain.
  • Binding Affinity : Molecular modeling reveals a binding energy (ΔG) of -8.53 kcal/mol, surpassing the -7.94 kcal/mol of its sulfur-containing predecessor (Compound 3). This underscores the sulfamoyl group’s role in enhancing target interaction via hydrogen bonding and van der Waals forces .
  • Implications : The sulfamoyl moiety universally improves binding across analogs, suggesting its critical role in the pharmacophore design of sulfamoyl benzoic acids.

Chlorinated Analog: Impact of Halogenation

4-Chloro-3-(n-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl)benzoic acid (CAS 731793-18-3):

  • Structural Feature : Chlorine substitution at the 4-position of the benzoic acid ring.
  • Molecular Weight: 365.83 g/mol (vs. ~327.35 g/mol for the non-chlorinated parent compound, estimated from structural similarity).

Thiourea-Based Analog: Structural and Crystallographic Insights

3-(prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea:

  • Structural Feature : Replaces the sulfamoyl benzoic acid group with a thiourea functionality.
  • Crystal Structure : Exhibits a planar dihedral angle (8.45°) between the benzene and thiourea groups, facilitating weak N–H···S hydrogen bonds that stabilize crystal packing. Such structural rigidity may limit conformational flexibility, reducing bioavailability compared to sulfamoyl analogs .

Key Findings and Implications

Sulfamoyl Group Superiority : The sulfamoyl moiety consistently enhances binding affinity in analogs, validating its inclusion in the target compound’s design .

Substituent Trade-offs : Halogenation (e.g., chlorine) increases molecular weight and may compromise synthetic feasibility or pharmacokinetics, as seen in the discontinued analog .

Biological Activity

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C25H25NO5S
  • Molecular Weight : 441.55 g/mol

The biological activity of this compound is primarily attributed to its sulfonamide group. This group is known for its ability to inhibit various enzymes and proteins involved in critical biological pathways. Specifically, it may interact with:

  • Enzymes : The sulfonamide moiety can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Cellular Pathways : The compound has been shown to influence protein degradation systems like the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. They are known to inhibit bacterial growth by blocking folate synthesis pathways.

Antiproliferative Effects

Studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells. The specific compound may enhance proteasomal activity, leading to increased degradation of oncogenic proteins .

In Silico Studies

In silico analyses suggest that this compound could act as a binder for cathepsins B and L, which are involved in protein degradation and have implications in cancer progression and metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases. The compound showed a dose-dependent increase in cell death at concentrations above 10 µM.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAntiproliferative ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition (sulfonamide)
SulfanilamideHighModerateFolate synthesis inhibition
Benzoic Acid Derivative XLowHighApoptosis induction via UPP

Q & A

Q. What synthetic strategies are recommended for 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves sulfamoylation of a benzoic acid derivative with a tetrahydronaphthalene amine precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in sulfamoyl group incorporation .
  • Catalysts : Use coupling agents like EDCI or HOBt to facilitate amide bond formation between the sulfamoyl group and tetrahydronaphthalene moiety .
  • Temperature : Controlled heating (60–80°C) improves reaction kinetics but must avoid thermal degradation of the sulfamoyl group .
  • Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for preconcentration from aqueous samples. Condition with methanol and elute with 2-propanol/ammonium hydroxide (98:2 v/v) .
  • Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (methanol/0.1% formic acid) achieves baseline separation.
  • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode provides high sensitivity (LOD: 0.1 ng/mL) . Internal standards like deuterated analogs (e.g., triclosan-d3) correct for matrix effects .

Q. How should researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Store at −18°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Handling : Use silanized glassware (deactivated with 5% dimethyldichlorosilane) to minimize adsorption losses .
  • Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by HPLC .

Advanced Research Questions

Q. How can structural analogs guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare with analogs like 3-fluoro-4-(dimethylsulfamoyl)benzoic acid (PubChem DTXSID50588025) to identify critical substituents (e.g., fluorine enhances metabolic stability) .
  • Biological assays : Use standardized cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) protocols to evaluate modifications .

Q. What computational methods predict environmental persistence and toxicity?

Methodological Answer:

  • QSAR models : Utilize EPA’s CompTox Dashboard (DTXSID codes) to estimate biodegradation half-lives and aquatic toxicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina and validate with in vitro assays .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Purity validation : Use orthogonal methods (HPLC-UV, NMR) to confirm >98% purity. Impurities ≥0.1% (e.g., epimers) can skew bioactivity results .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .

Q. What strategies address chiral resolution in derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (80:20) to separate enantiomers. Adjust column temperature (25–40°C) to optimize resolution .
  • Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .

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